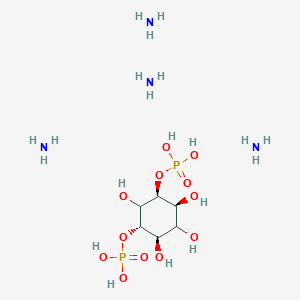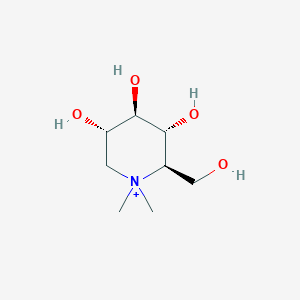
D-myo-Inositol 2,4-bisphosphate ammonium salt
描述
D-myo-Inositol 2,4-bisphosphate ammonium salt: is a chemical compound with the empirical formula C6H14O12P2 · 4H3N and a molecular weight of 408.24 g/mol . It is a derivative of inositol, a type of sugar alcohol, and is used in various scientific research applications, particularly in the fields of biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 2,4-bisphosphate ammonium salt typically involves the phosphorylation of inositol derivatives. The process includes the use of specific reagents and catalysts to achieve the desired bisphosphate configuration. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards .
化学反应分析
Types of Reactions: D-myo-Inositol 2,4-bisphosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, metal catalysts such as palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol phosphates with higher oxidation states, while reduction may produce inositol derivatives with lower oxidation states .
科学研究应用
D-myo-Inositol 2,4-bisphosphate ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving inositol derivatives.
Biology: Plays a role in signal transduction pathways, particularly in the study of phosphoinositides and their functions in cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in cellular signaling mechanisms.
Industry: Utilized in the production of specialized chemicals and as a research tool in the development of new materials
作用机制
The mechanism of action of D-myo-Inositol 2,4-bisphosphate ammonium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: Inositol phosphates and phosphoinositides, which are involved in various cellular signaling pathways.
Pathways Involved: The compound can modulate the activity of enzymes such as phospholipase C, which plays a crucial role in the hydrolysis of phosphatidylinositol bisphosphates, leading to the release of secondary messengers like inositol trisphosphate and diacylglycerol
相似化合物的比较
D-myo-Inositol 4,5-bisphosphate ammonium salt: Another inositol derivative with similar applications in signal transduction research.
D-myo-Inositol 1,4,5-trisphosphate: A well-studied inositol phosphate involved in calcium signaling pathways.
Uniqueness: D-myo-Inositol 2,4-bisphosphate ammonium salt is unique due to its specific bisphosphate configuration, which allows it to interact with distinct molecular targets and pathways compared to other inositol phosphates. This uniqueness makes it a valuable tool in research focused on understanding the intricate details of cellular signaling mechanisms .
属性
IUPAC Name |
azane;[(1S,2S,4R,5S)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4H3N/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);4*1H3/t1?,2-,3+,4?,5-,6-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPCMXEOPACSF-KZRZVXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26N4O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585185 | |
| Record name | (1S,3S,4R,6S)-2,4,5,6-Tetrahydroxycyclohexane-1,3-diyl bis[dihydrogen (phosphate)]--ammonia (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106358-02-5 | |
| Record name | (1S,3S,4R,6S)-2,4,5,6-Tetrahydroxycyclohexane-1,3-diyl bis[dihydrogen (phosphate)]--ammonia (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide](/img/structure/B19748.png)

![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)







![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)
